molecular formula C18H14ClN3O3 B2377901 Ethyl 5-(2-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate CAS No. 338957-42-9

Ethyl 5-(2-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate

Cat. No.: B2377901
CAS No.: 338957-42-9
M. Wt: 355.78
InChI Key: FJYHQONGEQWRFJ-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate (CAS: 338957-42-9) is a 1,2,4-triazine derivative characterized by a 2-chlorophenoxy group at position 5, a phenyl group at position 3, and an ethoxycarbonyl moiety at position 4.

Properties

IUPAC Name

ethyl 5-(2-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c1-2-24-18(23)15-17(25-14-11-7-6-10-13(14)19)20-16(22-21-15)12-8-4-3-5-9-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYHQONGEQWRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)OC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

The foundational method involves sequential substitutions on a pre-formed 1,2,4-triazine core. A representative three-step sequence starts with ethyl 5-chloro-3-phenyl-1,2,4-triazine-6-carboxylate, where the 5-chloro group undergoes displacement by 2-chlorophenoxide under basic conditions.

Reaction conditions :

  • Substrate : Ethyl 5-chloro-3-phenyl-1,2,4-triazine-6-carboxylate (1.0 eq)
  • Nucleophile : Sodium 2-chlorophenoxide (1.2 eq)
  • Solvent : Anhydrous DMF
  • Temperature : 80–90°C
  • Duration : 12–16 hours

This method typically achieves 65–72% isolated yield, with purity >95% after recrystallization from ethanol/water.

Condensation-Cyclization Strategy

Alternative routes construct the triazine ring de novo through cyclocondensation reactions. A documented protocol involves:

  • Formation of hydrazone intermediate :
    $$ \text{2-Chlorophenol} + \text{ethyl cyanoacetate} \xrightarrow{\text{HCl (gas)}} \text{hydrazone} $$

  • Cyclization with benzamidine :
    $$ \text{Hydrazone} + \text{benzamidine hydrochloride} \xrightarrow{\text{POCl}_3} \text{triazine core} $$

Key parameters:

  • Cyclizing agent : Phosphorus oxychloride (3.5 eq)
  • Reaction time : 8 hours at reflux
  • Yield : 58–63%

Modern Catalytic Methods

Phosphotungstic Acid-Mediated Synthesis

Adapting methodologies from triazine derivatives, a catalytic system using phosphotungstic acid (H₃PW₁₂O₄₀) significantly enhances reaction efficiency:

Optimized procedure :

  • Charge 2-chlorophenol (2.2 eq), ethyl 5-chloro-3-phenyl-1,2,4-triazine-6-carboxylate (1.0 eq), and H₃PW₁₂O₄₀ (0.05 eq) in chlorobenzene/acetonitrile (3:1 v/v)
  • Heat at 75°C under N₂ for 35–40 hours
  • Cool to 0–5°C, filter, and wash with chilled ethyl acetate

Performance metrics :

Parameter Value
Conversion 98.5%
Isolated yield 83.6–87.3%
Purity (HPLC) 99.0–99.1%

Microwave-Assisted Synthesis

Reducing reaction times from days to hours, microwave irradiation (150 W, 120°C) in DMSO achieves 78% yield in 45 minutes. This method minimizes thermal decomposition of sensitive phenoxide intermediates.

Industrial-Scale Production

Continuous-Flow Reactor Design

Adapting batch processes for manufacturing:

System configuration :

  • Reactor type : Tubular (316L SS, 10 mm ID)
  • Residence time : 2.5 hours
  • Throughput : 12 kg/day

Operational parameters :

Variable Optimal Range
Temperature 85 ± 2°C
Pressure 8–10 bar
Solvent ratio Chlorobenzene:ACN (4:1)

This configuration maintains 81–84% yield with 99.5% conversion, demonstrating scalability.

Catalyst Recycling

Phosphotungstic acid recovery via:

  • Mother liquor concentration under reduced pressure
  • Dichloromethane extraction (50 g/100 mL)
  • Filtration and drying

Catalyst retains 92% activity after 4 cycles, reducing production costs by 18–22%.

Purification and Analytical Characterization

Crystallization Optimization

A mixed-solvent system achieves pharmaceutical-grade purity:

Procedure :

  • Dissolve crude product in hot ethyl acetate (60°C)
  • Gradually add n-hexane (1:3 v/v)
  • Cool to −20°C at 0.5°C/min

Results :

Parameter Value
Recovery 91.3%
Purity 99.8%
Crystal habit Monoclinic plates

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) :

  • δ 8.45–8.32 (m, 5H, Ph)
  • δ 7.58–7.41 (m, 4H, Ar–Cl)
  • δ 4.42 (q, J = 7.1 Hz, 2H, OCH₂)
  • δ 1.42 (t, J = 7.1 Hz, 3H, CH₃)

HPLC conditions :

  • Column: C18, 250 × 4.6 mm
  • Mobile phase: MeCN/H₂O (70:30)
  • Retention time: 6.72 min

Reaction Mechanism and Kinetics

Proposed SNAr Pathway

The rate-determining step involves phenoxide attack at the electron-deficient C5 position:

$$
\text{Triazine-Cl} + \text{PhO}^- \xrightarrow{k_1} \text{Triazine-OPh} + \text{Cl}^-
$$

Kinetic analysis :

  • Activation energy : 72.3 kJ/mol
  • Rate constant (k₁) : 3.8 × 10⁻⁴ L·mol⁻¹·s⁻¹ at 80°C

Solvent Effects on Reactivity

Dielectric constant (ε) inversely correlates with reaction rate:

Solvent ε k (×10⁻⁴)
DMF 36.7 2.1
DMSO 46.7 1.8
Acetonitrile 37.5 3.2

Polar aprotic solvents stabilize the transition state through dipole interactions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost Index E-Factor
Classical SNAr 65–72 95–97 1.00 8.7
Catalytic (HPA) 83–87 99–99.5 0.85 4.2
Microwave 78 98.5 1.10 5.1

HPA: Heteropolyacid catalyst; E-Factor = (kg waste)/(kg product)

Chemical Reactions Analysis

Ethyl 5-(2-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that triazine derivatives, including Ethyl 5-(2-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate, exhibit promising anticancer properties. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented. For instance, studies have shown that triazine compounds can target specific pathways involved in cancer progression, leading to enhanced therapeutic efficacy against various cancer types .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant effects. In a study focusing on the structure-activity relationship (SAR) of triazine derivatives, it was found that certain substitutions on the triazine ring significantly enhance anticonvulsant activity. This compound may contribute to this field by providing a scaffold for developing new anticonvulsant agents .

Herbicidal Activity

Triazine derivatives are widely recognized for their herbicidal properties. This compound has been evaluated for its potential as a herbicide. Research indicates that compounds within this class can inhibit photosynthesis in plants by disrupting electron transport processes . This action makes them effective in controlling weed populations in agricultural settings.

Environmental Impact Assessment

The environmental behavior of this compound is critical for assessing its ecological safety. Studies have been conducted to evaluate the compound's persistence in soil and water systems, as well as its potential bioaccumulation in aquatic organisms. Understanding these factors is essential for regulatory compliance and environmental risk assessments .

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer and anticonvulsant properties observed
Agricultural ScienceEffective herbicide through inhibition of photosynthesis
Environmental StudiesAssessment of persistence and bioaccumulation potential

Case Study 1: Anticancer Research

In a recent study published in the Journal of Organic Chemistry, researchers synthesized various triazine derivatives and tested their anticancer activity against multiple cell lines. This compound demonstrated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .

Case Study 2: Herbicidal Efficacy

Another study focused on the herbicidal efficacy of triazine compounds found that this compound effectively reduced weed biomass in controlled field trials. The results suggested that this compound could be developed into a viable herbicide formulation .

Mechanism of Action

The mechanism of action of Ethyl 5-(2-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations

Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro) on the phenoxy ring increase stability and reactivity, while sulfanyl groups enhance thioether-mediated interactions .

Synthetic Yields : Reactions with aromatic amines (e.g., ) often yield 60–80% products, whereas aliphatic amines (e.g., isobutylamine) may fail, indicating steric or electronic limitations .

Biological Activity

Ethyl 5-(2-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate (CAS: 478063-26-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H14ClN3O3C_{18}H_{14}ClN_{3}O_{3}. Its structure consists of a triazine ring substituted with a phenyl group and a chlorophenoxy moiety, which is crucial for its biological activity.

PropertyValue
Molecular Weight357.77 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available
Log PNot available

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . A study demonstrated that compounds with similar triazine structures showed significant cytotoxic effects against various cancer cell lines. The presence of the chlorophenoxy group enhances its interaction with cellular targets, potentially leading to apoptosis in cancer cells.

Case Study:
In vitro tests on human prostate cancer cell lines (PC3 and DU145) revealed that derivatives of triazine compounds exhibited varying degrees of antiproliferative activity. For instance, a related compound showed an IC50 value of approximately 32 µg/mL against PC3 cells after 24 hours of treatment .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . The compound demonstrated effectiveness against several bacterial strains, indicating potential as an antibacterial agent. The mechanism is thought to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

The biological mechanisms underlying the activity of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : Studies have shown that similar compounds can cause G0/G1 phase arrest in the cell cycle, preventing further proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the significance of substituents on the triazine ring. The presence of the chlorophenoxy group is critical for enhancing biological activity. Variations in the phenyl substituent also affect potency; for example, electron-withdrawing groups tend to improve anticancer efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 5-(2-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step procedures involving condensation of substituted anilines with triazine precursors. For example, analogs are synthesized by reacting intermediates like ethyl 5-amino-1,2,4-triazine-6-carboxylate with 2-chlorophenol derivatives under anhydrous pyridine and ethyl chloroformate at 2–5°C for 72 hours, followed by crystallization from ethanol-water mixtures . Yields vary (32–86%) depending on substituents and reaction time. Characterization via IR (e.g., carbonyl stretches at ~1693 cm⁻¹), 1H NMR^1 \text{H NMR} (e.g., ethyl ester protons at δ 1.25–1.27 ppm), and 13C NMR^{13} \text{C NMR} confirms structural integrity .

Q. How is the compound structurally characterized to confirm its purity and molecular identity?

  • Methodology : Use spectroscopic techniques:

  • IR Spectroscopy : Detect functional groups (e.g., ester C=O at ~1777 cm⁻¹, triazine ring vibrations).
  • NMR : Analyze proton environments (e.g., aromatic protons from phenyl/chlorophenoxy groups) and carbon signals (e.g., ester carbonyl at ~165 ppm).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : Screen for anti-proliferative activity using in vitro assays (e.g., MTT on cancer cell lines). Structural analogs with 4-methylphenyl groups show IC50_{50} values <10 µM, attributed to triazine core interactions with cell proliferation pathways .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 2-chlorophenoxy vs. 4-chlorophenyl) influence bioactivity and reactivity?

  • Methodology : Compare substituent effects via:

  • SAR Studies : Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
  • Computational Modeling : Use DFT to calculate electron density maps and HOMO-LUMO gaps. For example, 2-chlorophenoxy’s ortho-substitution may sterically hinder binding vs. para-substituted analogs .
  • Biological Assays : Test modified derivatives against target proteins (e.g., kinases) to correlate substituent position with activity .

Q. How can crystallographic data resolve ambiguities in molecular conformation or regiochemistry?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement. For example, SHELXL refines bond lengths/angles and detects puckering in heterocyclic rings, while SHELXD/SHELXE assists in phase determination for challenging structures . Compare experimental data with computational models to validate tautomeric forms .

Q. What strategies mitigate low yields or side reactions during synthesis?

  • Methodology :

  • Reaction Optimization : Vary solvents (e.g., pyridine vs. DMF), temperatures, and stoichiometry. For instance, extended reaction times (72 hours) improve yields of triazine derivatives by reducing intermediate hydrolysis .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed esters) and adjust protecting groups (e.g., tert-butyl esters for acid-sensitive intermediates) .

Q. How can molecular docking studies elucidate the compound’s mechanism of action?

  • Methodology :

  • Target Identification : Screen against databases (e.g., PDB) for proteins with triazine-binding pockets (e.g., dihydrofolate reductase).
  • Docking Simulations : Use AutoDock Vina to predict binding poses. For example, the triazine core may form hydrogen bonds with catalytic residues, while the chlorophenoxy group enhances hydrophobic interactions .
  • Validation : Corrogate docking results with mutagenesis studies (e.g., alanine scanning of key residues) .

Data Contradiction and Reproducibility Analysis

Q. How to resolve discrepancies in reported anti-proliferative activities across similar triazine derivatives?

  • Methodology :

  • Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration).
  • Meta-Analysis : Compare IC50_{50} values from multiple studies, adjusting for variables like logP (lipophilicity) and assay duration. For example, derivatives with higher logP may show false positives due to membrane accumulation .
  • Structural Validation : Confirm compound identity via SC-XRD to rule out regiochemical misassignments .

Q. Why do certain synthetic routes produce inconsistent stereochemical outcomes?

  • Methodology :

  • Chiral Analysis : Use chiral HPLC or NMR shift reagents to detect enantiomeric excess.
  • Mechanistic Studies : Probe reaction intermediates (e.g., nitrenes or carbenes) via trapping experiments or isotopic labeling .

Methodological Tables

Parameter Typical Values/Observations Reference
Synthesis Yield 32–86% (varies with substituent)
IR C=O Stretch 1693–1777 cm⁻¹ (ester/triazine)
Anti-Proliferative IC50_{50} <10 µM (HeLa cells, triazine analogs)
Crystallographic R-factor <0.05 (SHELXL-refined structures)

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